molecular formula C11H20ClNO2 B13550025 Methyl 7-aminospiro[3.5]nonane-2-carboxylate hydrochloride

Methyl 7-aminospiro[3.5]nonane-2-carboxylate hydrochloride

Cat. No.: B13550025
M. Wt: 233.73 g/mol
InChI Key: NRLJXAOWBBIWHV-UHFFFAOYSA-N
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Description

Methyl 7-aminospiro[3.5]nonane-2-carboxylate hydrochloride is a chemical compound with the molecular formula C11H19NO2·HCl and a molecular weight of 233.74 g/mol . It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-aminospiro[3.5]nonane-2-carboxylate hydrochloride typically involves the reaction of a spirocyclic ketone with an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-aminospiro[3.5]nonane-2-carboxylate hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative .

Scientific Research Applications

Methyl 7-aminospiro[3.5]nonane-2-carboxylate hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl 7-aminospiro[3.5]nonane-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Methyl 7-aminospiro[3.5]nonane-2-carboxylate hydrochloride include:

Uniqueness

What sets this compound apart from these similar compounds is its specific structural configuration and the resulting chemical properties. This unique structure allows it to interact with different molecular targets and pathways, making it valuable for specific research applications .

Properties

Molecular Formula

C11H20ClNO2

Molecular Weight

233.73 g/mol

IUPAC Name

methyl 7-aminospiro[3.5]nonane-2-carboxylate;hydrochloride

InChI

InChI=1S/C11H19NO2.ClH/c1-14-10(13)8-6-11(7-8)4-2-9(12)3-5-11;/h8-9H,2-7,12H2,1H3;1H

InChI Key

NRLJXAOWBBIWHV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2(C1)CCC(CC2)N.Cl

Origin of Product

United States

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